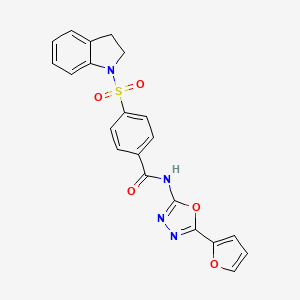

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide

Description

N-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a synthetic benzamide derivative featuring a 1,3,4-oxadiazole core substituted at the 5-position with a furan-2-yl moiety and a 4-(indolin-1-ylsulfonyl) group on the benzamide ring. The 1,3,4-oxadiazole scaffold is known for its metabolic stability and ability to engage in hydrogen bonding and π-π interactions, making it a versatile pharmacophore . This compound is hypothesized to exhibit biological activity through mechanisms such as enzyme inhibition or receptor modulation, though specific targets require further validation.

Properties

IUPAC Name |

4-(2,3-dihydroindol-1-ylsulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O5S/c26-19(22-21-24-23-20(30-21)18-6-3-13-29-18)15-7-9-16(10-8-15)31(27,28)25-12-11-14-4-1-2-5-17(14)25/h1-10,13H,11-12H2,(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCWLBIEBBZDRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NN=C(O4)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative.

Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

Formation of the indoline sulfonyl group: This step involves sulfonylation of indoline, which can be achieved using sulfonyl chlorides under basic conditions.

Coupling to the benzamide: The final step involves the coupling of the previously synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide” can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxadiazole ring can be reduced to form amines.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the oxadiazole ring would yield amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Possible applications as a drug candidate due to its unique structure.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Variations in Sulfonamide Substituents

- LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide): Structural Difference: Replaces the indolin-1-ylsulfonyl group with a cyclohexyl(ethyl)sulfamoyl moiety. This may lower solubility but increase lipophilicity, favoring membrane penetration. Biological Activity: LMM11 demonstrated antifungal activity against Candida albicans (MIC = 8 µg/mL) by inhibiting thioredoxin reductase, a key antioxidant enzyme . The indolin-1-ylsulfonyl group in the target compound could enhance enzyme affinity due to its hydrogen-bonding capacity, though antifungal data are pending.

Analogues with Heterocyclic Core Modifications

- N-(5-(Furan-2-yl)-1,3,4-Thiadiazol-2-yl)-4-Methoxybenzamide: Structural Difference: Substitutes the 1,3,4-oxadiazole core with a 1,3,4-thiadiazole ring. Biological Activity: Exhibited antibacterial activity against Pseudomonas aeruginosa, suggesting that sulfur-containing heterocycles may broaden antimicrobial spectra . The target compound’s oxadiazole core may prioritize eukaryotic enzyme inhibition (e.g., HDACs or kinases) over bacterial targets.

Analogues with Varying Benzamide Substituents

- N-(4-(5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl)Phenyl)Acetamide: Structural Difference: Replaces the 4-(indolin-1-ylsulfonyl) group with a smaller acetamide moiety. Biological Activity: Used as a precursor for Schiff bases, indicating utility in modular synthesis . The target compound’s sulfonamide group may improve pharmacokinetic properties, such as solubility and metabolic stability.

N-(5-Cyclohexyl-1,3,4-Oxadiazol-2-yl)-4-(Isopropoxy)Benzamide :

- Structural Difference : Features a cyclohexyl group on the oxadiazole and an isopropoxy group on the benzamide.

- Functional Impact : The aliphatic cyclohexyl group enhances lipophilicity, favoring blood-brain barrier penetration, while the isopropoxy group introduces steric bulk.

- Biological Activity : Optimized for Ca²⁺/calmodulin inhibition (IC₅₀ = 0.5 µM for related derivatives) . The target compound’s furan and indolin-1-ylsulfonyl groups may shift selectivity toward other enzymatic targets, such as HDACs or proteases.

Analogues with Substituted Oxadiazole Rings

- N-(2-Aminophenyl)-4-((5-(Naphthalen-1-ylmethyl)-1,3,4-Oxadiazol-2-yl)-Methyl)Benzamide: Structural Difference: Incorporates a naphthalen-1-ylmethyl group on the oxadiazole and an aminophenyl moiety. Functional Impact: The naphthalene group enhances hydrophobic interactions, while the aminophenyl enables covalent binding or charge interactions. Biological Activity: Potent HDAC inhibitor (IC₅₀ = 12 nM against HDAC-8), highlighting the role of aromatic bulk in epigenetic modulation . The target compound’s furan-2-yl group may reduce HDAC affinity but improve solubility.

Comparative Data Table

Key Research Findings and Implications

- Antifungal Potential: The target compound’s indolin-1-ylsulfonyl group may improve antifungal efficacy over LMM11 by enhancing enzyme-substrate interactions .

- Synthetic Feasibility : Derivatives with furan-2-yl substituents are synthesized via condensation reactions (e.g., furan-2-aldehyde with oxadiazole precursors), though yields vary (12–50%) depending on substituents .

- Structure-Activity Relationships (SAR) :

Q & A

What are the critical considerations for optimizing the synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide?

Level: Basic (Synthesis Optimization)

Methodological Answer:

The synthesis involves multi-step reactions, including oxadiazole ring formation, sulfonylation, and benzamide coupling. Key factors include:

- Solvent Selection: Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reactivity for cyclization steps .

- Catalysts: Use coupling agents like EDC/HOBt for amide bond formation to minimize side products .

- Temperature Control: Maintain 60–80°C during oxadiazole formation to balance reaction rate and byproduct suppression .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

How can researchers validate the structural integrity and purity of this compound post-synthesis?

Level: Basic (Characterization)

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- NMR Spectroscopy: Confirm proton environments (e.g., furan C-H at δ 6.3–7.1 ppm, indoline sulfonyl protons at δ 3.2–3.5 ppm) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 454.12) and isotopic patterns .

- HPLC: Use a C18 column (acetonitrile/water gradient) to assess purity (>98% for biological assays) .

What biological targets are hypothesized for this compound, and how can its mechanism of action be elucidated?

Level: Advanced (Target Identification)

Methodological Answer:

The compound’s structural motifs (oxadiazole, sulfonamide, furan) suggest interactions with:

- Enzymes: Tyrosine kinases or carbonic anhydrases via sulfonamide binding .

- DNA/RNA: Intercalation potential due to planar furan-oxadiazole systems .

Experimental Approaches: - Molecular Docking: Screen against kinase or protease libraries (AutoDock Vina) to predict binding affinities .

- Cellular Assays: Measure IC50 in cancer cell lines (e.g., MCF-7, HepG2) and compare to controls like 5-fluorouracil .

How should researchers address contradictory data in structure-activity relationship (SAR) studies for derivatives?

Level: Advanced (Data Contradiction Analysis)

Methodological Answer:

Contradictions often arise from substituent effects. For example:

- Furan vs. Thiophene: Furan derivatives may show lower cytotoxicity but higher solubility than thiophene analogs, complicating SAR .

- Indoline Sulfonyl Group: Bulky substituents here could reduce membrane permeability despite enhancing target affinity .

Resolution Strategies: - Meta-Analysis: Compare logP, polar surface area, and IC50 across analogs to identify trends .

- Crystallography: Resolve co-crystal structures with targets to validate binding hypotheses .

What computational tools are recommended for predicting pharmacokinetic properties?

Level: Advanced (Computational Modeling)

Methodological Answer:

Use in silico platforms to estimate:

- ADME Properties: SwissADME for bioavailability, CYP450 interactions .

- Toxicity: ProTox-II to predict hepatotoxicity risks .

Case Study: Simulations of this compound suggest moderate blood-brain barrier permeability (logBB = -0.7) but potential hERG channel inhibition, requiring experimental validation .

What challenges arise in transitioning this compound to in vivo studies, and how can they be mitigated?

Level: Advanced (Translational Research)

Methodological Answer:

Key challenges include:

- Solubility: Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .

- Metabolic Stability: Test microsomal stability (human liver microsomes) and identify major metabolites via LC-MS/MS .

- Toxicity Screening: Conduct acute toxicity assays in zebrafish or rodents to establish safe dosing ranges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.